molecular formula C15H16N6O B1665353 Amicarbalide CAS No. 3459-96-9

Amicarbalide

Cat. No. B1665353
CAS RN: 3459-96-9
M. Wt: 296.33 g/mol
InChI Key: KRUVSRGJKCHYMY-UHFFFAOYSA-N
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Description

Amicarbalide, also known as Diampron, is an aromatic diamidine with piroplasmocidal properties . It is effective against bovine and equine babesiosis and anaplasmosis . It is a therapeutic agent for anaplasmosis .


Molecular Structure Analysis

Amicarbalide has a molecular formula of C15H16N6O . Its molecular weight is 296.33 . The percent composition is C 60.80%, H 5.44%, N 28.36%, O 5.40% .

Scientific Research Applications

1. Therapeutic Agent for Anaplasmosis

Amicarbalide has been identified as an effective agent for controlling acute infections of Anaplasma marginale and A. centrale in cattle, both in intact and splenectomized conditions. However, it has limitations in sterilizing patent and latent Anaplasma infections (De Vos, Barrowman, Coetzer & Kellerman, 1978).

2. Anticholinesterase Activity

Research has shown that amicarbalide exhibits anticholinesterase activity in the blood of various species. It is less active compared to quinuronium but still demonstrates noticeable effects in vivo (Eyre, 1966).

3. Efficacy Against Babesia Canis in Dogs

Amicarbalide has been used to treat experimentally induced canine babesiosis. It was observed that relapse parasitemias developed more frequently after amicarbalide treatment compared to other drugs. This indicates a lower efficacy of amicarbalide in preventing relapses of the infection (Stewart, 1983).

4. Babesicidal Effect

In a comparative study, amicarbalide exhibited a significant babesicidal effect against Babesia rodhaini in mice and rats. It also showed comparable prophylactic effects in mice (Beveridge, 1969).

5. Potential in Treating Severe Malaria

Amicarbalide has been linked to the development of new chemotherapeutic options against severe malaria. It served as a starting point for the development of compounds with optimized pharmacological and antiparasitic properties for treating Plasmodium falciparum infections (Pegoraro et al., 2017).

6. Role in Treating Trypanosoma Brucei Infection

Amicarbalide has shown efficacy in curing Trypanosoma brucei mouse infections, demonstrating its potential as a lead compound in the chemotherapy of mammalian trypanosomiases (Nathan, Soto, Moreira, Chunosoff, Hutner & Bacchi, 1979).

properties

IUPAC Name

1,3-bis(3-carbamimidoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c16-13(17)9-3-1-5-11(7-9)20-15(22)21-12-6-2-4-10(8-12)14(18)19/h1-8H,(H3,16,17)(H3,18,19)(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUVSRGJKCHYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188152
Record name Amicarbalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amicarbalide

CAS RN

3459-96-9
Record name Amicarbalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3459-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amicarbalide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amicarbalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amicarbalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMICARBALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7CJB20DJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
P Eyre - Journal of Pharmacy and Pharmacology, 1967 - Wiley Online Library
… with amicarbalide. … of amicarbalide may inhibit cholinesterase to this extent (Eyre, 1966a), but in a series of experiments on the guinea-pig ileum, using a range of amicarbalide …
Number of citations: 10 onlinelibrary.wiley.com
HC Nathan, KVM SOTO, R MOREIRA… - The Journal of …, 1979 - Wiley Online Library
The babesicides imidocarb and amicarbalide, which have structural similarities to the antitrypanosomatid diamidines, proved active against Trypanosoma brucei mouse infections: both …
Number of citations: 33 onlinelibrary.wiley.com
CJ Bacchi, HC Nathan, SH Hutner, DS Duch… - Biochemical …, 1981 - Elsevier
… We have found that two known babesicides [1], amicarbalide (3,3'-diaminocarbanilide) and … We have found that prevention of therapy with amicarbalide and imidocarb by spermidine …
Number of citations: 39 www.sciencedirect.com
CG Stewart - Journal of the South African Veterinary Association, 1983 - journals.co.za
Isometamidium, amicarbalide and diminazene were used to treat experimentally induced canine babesiosis. Relapse parasitaemias developed after treatment in all groups of animals. …
Number of citations: 20 journals.co.za
P Eyre - Research in Veterinary Science, 1966 - Elsevier
The piroplasmocidal agents quinuronium and amicarbalide were investigated for anticholinesterase activity in the blood of 9 species in vitro. Quinuronium was shown to be a potent …
Number of citations: 9 www.sciencedirect.com
GGL Beveridge, JW Thwaite, G Shepherd - Veterinary Record, 1960 - cabdirect.org
Amicarbalide (3: 3'-diamidinocarbanilide), a new babesicide effective in the treatment of bovine redwater due to infection with Babesia divergens, is described. Evidence suggests …
Number of citations: 14 www.cabdirect.org
M Duffey - 2018 - archiv.ub.uni-heidelberg.de
Despite the tremendous progress in the fight against malaria during the last two decades, it remains one of the most important infectious diseases worldwide, leading to approximately …
Number of citations: 1 archiv.ub.uni-heidelberg.de
AJ De Vos, PR Barrowman, JA Coetzer… - … Journal of Veterinary …, 1978 - europepmc.org
When administered subcutaneously in 2 equal daily doses at a total dosage rate of 20 mg/kg, amicarbalide was found to be an effective agent for controlling acute infections of …
Number of citations: 6 europepmc.org
P Eyre - Journal of Pharmacy and Pharmacology, 1966 - academic.oup.com
… Amicarbalide released amounts of histamine comparable with those liberated by … of quinuronium and to include amicarbalide in the investigations in view of its own toxic reactions. …
Number of citations: 3 academic.oup.com
I Yeruham, E Pipano, M Davidson - Tropical animal health and production, 1985 - Springer
Murine, canine and bovine strains of Babesia that are resistant to babesicide have been developed in the laboratory. However, strains spontaneously resistant to babesicides appear to …
Number of citations: 15 link.springer.com

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